Cas no 7017-48-3 (2-(5-Bromo-2-methoxyphenyl)acetic acid)
2-(5-Bromo-2-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Bromo-2-methoxyphenyl)acetic acid
- 2-(5-bromo-2-methoxyphenyl)ethanol
- 5-bromo-2-methoxyBenzeneacetic acid
- 5-Bromo-2-Methoxyphenylacetic Acid
- Benzeneacetic acid,5-bromo-2-methoxy-
- EN300-91353
- Cambridge id 6128138
- Q27461523
- AKOS005144419
- (5-bromo-2-methoxyphenyl)acetic acid
- CL8799
- CS-0150364
- BB 0248992
- 7017-48-3
- [5-bromo-2-(methyloxy)phenyl]acetic acid
- Benzeneacetic acid, 5-bromo-2-methoxy-
- FT-0636334
- 5-Bromo-2-methoxyphenyl acetic acid
- Z823810504
- ZH0012
- Oprea1_572105
- SR-01000228445-1
- SCHEMBL154368
- (5-Bromo-2-methoxyphenyl)acetic acid, AldrichCPR
- AM84152
- MFCD00016825
- (5-Bromo-2-methoxy-phenyl)-acetic acid
- STR05410
- 5-Bromo-2-methoxy-phenylacetic acid
- SR-01000228445
- FS-2536
- BBL021213
- STK893919
- DB-008449
-
- MDL: MFCD00016825
- Inchi: 1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: BBHBUJQFVCMESB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CC(=O)O)OC
Computed Properties
- Exact Mass: 243.97400
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Melting Point: 132-134°C
- Boiling Point: 353.3℃ at 760 mmHg
- PSA: 46.53000
- LogP: 2.08480
2-(5-Bromo-2-methoxyphenyl)acetic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-25
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-(5-Bromo-2-methoxyphenyl)acetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(5-Bromo-2-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001797-5g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 5g |
845.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001797-25g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 25g |
2909.0CNY | 2021-07-05 | |
| TRC | B699590-250mg |
5-Bromo-2-methoxyphenylacetic Acid |
7017-48-3 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699590-500mg |
5-Bromo-2-methoxyphenylacetic Acid |
7017-48-3 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699590-2.5g |
5-Bromo-2-methoxyphenylacetic Acid |
7017-48-3 | 2.5g |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859007-1g |
5-Bromo-2-Methoxyphenylacetic Acid |
7017-48-3 | ≥98% | 1g |
339.30 | 2021-05-17 | |
| Fluorochem | 112500-1g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 112500-5g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 5g |
£50.00 | 2022-02-28 | |
| Fluorochem | 112500-25g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 25g |
£238.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001797-5g |
5-Bromo-2-methoxyphenylacetic acid |
7017-48-3 | 98% | 5g |
845CNY | 2021-05-08 |
2-(5-Bromo-2-methoxyphenyl)acetic acid Suppliers
2-(5-Bromo-2-methoxyphenyl)acetic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(5-Bromo-2-methoxyphenyl)acetic acid
Introduction to 2-(5-Bromo-2-methoxyphenyl)acetic acid (CAS No. 7017-48-3)
2-(5-Bromo-2-methoxyphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7017-48-3, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of aromatic acetic acids, characterized by a bromine substituent at the 5-position and a methoxy group at the 2-position of the phenyl ring. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(5-Bromo-2-methoxyphenyl)acetic acid consists of a phenyl ring substituted with a bromine atom at the 5th position and a methoxy group at the 2nd position, with an acetic acid moiety attached to the 2-position of the phenyl ring. This configuration results in a molecule with moderate lipophilicity and polarity, influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and metabolic stability.
In recent years, 2-(5-Bromo-2-methoxyphenyl)acetic acid has garnered attention in academic and industrial research due to its versatile applications. One of the primary areas of interest is its role as a building block in the synthesis of more complex pharmacophores. The presence of both bromine and methoxy substituents on the phenyl ring allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many bioactive molecules.
Moreover, 2-(5-Bromo-2-methoxyphenyl)acetic acid has been explored in the development of novel therapeutic agents. Its acetic acid moiety suggests potential as a protease inhibitor or an antagonist targeting specific enzymes involved in disease pathways. For instance, acetic acid derivatives have shown promise in inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases, which are implicated in inflammation and pain management. The aromatic ring system further enhances its potential by allowing interactions with specific amino acid residues in enzyme active sites.
Recent studies have highlighted the compound's relevance in oncology research. The bromine substituent on the phenyl ring is particularly noteworthy, as brominated aromatic compounds are frequently investigated for their antitumor properties. By serving as a precursor for more complex molecules, 2-(5-Bromo-2-methoxyphenyl)acetic acid contributes to the synthesis of kinase inhibitors and other targeted therapies that disrupt cancer cell proliferation. The methoxy group also plays a role in fine-tuning pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
The compound's utility extends beyond pharmaceutical applications into agrochemical research. Functionalized aromatic acids like 2-(5-Bromo-2-methoxyphenyl)acetic acid can serve as intermediates in synthesizing herbicides, fungicides, and growth regulators. The structural diversity afforded by its substituents allows chemists to design molecules with specific modes of action against pests or pathogens while minimizing environmental impact.
In synthetic chemistry, 2-(5-Bromo-2-methoxyphenyl)acetic acid is valued for its reactivity and ease of handling. It can be readily incorporated into larger molecules through various organic transformations, including esterification, amidation, and alkylation reactions. These reactions are fundamental to constructing complex scaffolds used in drug discovery programs. Additionally, its stability under standard laboratory conditions makes it a reliable reagent for multi-step syntheses.
The biological activity of 2-(5-Bromo-2-methoxyphenyl)acetic acid has been further investigated through computational modeling and high-throughput screening (HTS). These approaches have identified potential binding interactions with target proteins, providing insights into its mechanism of action. For example, virtual screening has suggested that derivatives of this compound may interact with receptors or enzymes involved in metabolic disorders or neurodegenerative diseases.
In conclusion, 2-(5-Bromo-2-methoxyphenyl)acetic acid (CAS No. 7017-48-3) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse applications, from serving as an intermediate in drug synthesis to acting as a lead compound for novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, compounds like 2-(5-Bromo-2-methoxyphenyl)acetic acid will undoubtedly remain at the forefront of chemical innovation.
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